molecular formula C6H7ClO3S B2771213 5-Ethylfuran-2-sulfonyl chloride CAS No. 1307816-79-0

5-Ethylfuran-2-sulfonyl chloride

Cat. No.: B2771213
CAS No.: 1307816-79-0
M. Wt: 194.63
InChI Key: IKKZOQBZEXWPLL-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-sulfonyl chloride: is an organic compound with the molecular formula C6H7ClO3S and a molecular weight of 194.64 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an ethyl group and a sulfonyl chloride group attached to the furan ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-sulfonyl chloride typically involves the sulfonylation of 5-ethylfuran. One common method is the reaction of 5-ethylfuran with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C6H8O+HSO3ClC6H7ClO3S+H2O\text{C}_6\text{H}_8\text{O} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_6\text{H}_7\text{ClO}_3\text{S} + \text{H}_2\text{O} C6​H8​O+HSO3​Cl→C6​H7​ClO3​S+H2​O

The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylfuran-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

5-Ethylfuran-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Research: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.

    Medicinal Chemistry: Utilized in the development of novel therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industrial Applications: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Ethylfuran-2-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Uniqueness: 5-Ethylfuran-2-sulfonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-ethylfuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKZOQBZEXWPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307816-79-0
Record name 5-ethylfuran-2-sulfonyl chloride
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